molecular formula C12H17N3OS B2896866 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide CAS No. 1311907-41-1

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide

Cat. No.: B2896866
CAS No.: 1311907-41-1
M. Wt: 251.35
InChI Key: YYMNATDINBEWCE-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide and cyanoethyl groups. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the tert-butyl group can be introduced via alkylation using tert-butyl bromide under basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation using acetic anhydride or acetyl chloride.

    Addition of the Cyanoethyl Group: The cyanoethyl group can be added via a nucleophilic substitution reaction using a suitable cyanoethylating agent such as acrylonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and cyanoethyl group could play key roles in binding to the target site, while the acetamide group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide: Lacks the cyanoethyl group, which might affect its reactivity and applications.

    2-(2-methyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide: The methyl group instead of tert-butyl could influence its steric properties and biological activity.

    2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(2-cyanoethyl)acetamide: Variation in the position of the cyano group could alter its chemical behavior.

Uniqueness

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide is unique due to the combination of the tert-butyl group, thiazole ring, acetamide, and cyanoethyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8(6-13)14-10(16)5-9-7-17-11(15-9)12(2,3)4/h7-8H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMNATDINBEWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CC1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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